LogP Comparison: Enhanced Lipophilicity of 5-Isopropylisoxazole-3-carbonyl chloride vs. 5-Methyl, 5-Ethyl, and Unsubstituted Analogs
The calculated LogP of 5-isopropylisoxazole-3-carbonyl chloride is 2.18 (XLogP3 ~2.4), which is substantially higher than those of its closest 5-alkyl-substituted analogs . Specifically, 5-ethylisoxazole-3-carbonyl chloride has a reported LogP of 1.62, while the unsubstituted isoxazole-3-carbonyl chloride (CAS 53064-54-3) has a LogP of approximately 1.05 [1]. The isoxazole-5-carbonyl chloride positional isomer has a LogP of -0.13 (ChemSpider ACD/LogP), further highlighting the impact of both substitution pattern and position on lipophilicity . A LogP increase of approximately 0.56 units relative to the 5-ethyl analog and 1.13 units relative to the unsubstituted parent translates to a roughly 3.6-fold and 13.5-fold increase in octanol-water partition coefficient, respectively.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.18 (XLogP3 = 2.4) |
| Comparator Or Baseline | 5-Ethylisoxazole-3-carbonyl chloride: LogP = 1.62; 3-Isoxazolecarbonyl chloride: LogP = 1.05; Isoxazole-5-carbonyl chloride: LogP = -0.13 |
| Quantified Difference | ΔLogP = +0.56 vs. 5-ethyl analog; ΔLogP = +1.13 vs. unsubstituted parent; ΔLogP = +2.31 vs. isoxazole-5-carbonyl chloride positional isomer |
| Conditions | Computed values from chemical databases; standard XLogP3 or ACD/LogP algorithms |
Why This Matters
Higher LogP predicts improved passive membrane permeability and potential blood-brain barrier penetration for amide/ester derivatives, making 5-isopropylisoxazole-3-carbonyl chloride the preferred building block when designing CNS-targeted compound libraries.
- [1] YYBY. 5-Ethyl-1,2-oxazole-3-carbonyl chloride (CAS 52320-58-8) – LogP: 1.616, PSA: 43.1. Available at: https://www.yybyy.com/cas/52320-58-8/ View Source
